

(S,S)-TAPI-1: A Technical Guide to its Metalloproteinase Inhibitory Activity

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Compound of Interest		
Compound Name:	(S,S)-TAPI-1	
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(S,S)-TAPI-1, an isomer of the well-characterized TNF-α processing inhibitor-1 (TAPI-1), is a potent broad-spectrum inhibitor of metalloproteinases. This guide provides an in-depth overview of its inhibitory profile, detailed experimental protocols for assessing its activity, and visualization of its impact on key cellular signaling pathways.

Data Presentation: Inhibitory Activity of TAPI Analogs

Quantitative data on the inhibitory activity of **(S,S)-TAPI-1** against a wide range of purified metalloproteinases is not extensively available in publicly accessible literature. However, the inhibitory profile of its closely related analogs, TAPI-1 and TAPI-2, provides valuable insights into its expected activity. TAPI compounds are known to be potent inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs).



Inhibitor	Target Enzyme	IC50 (nM)	Ki (nM)	Notes
TAPI-1	TACE (ADAM17)	-	-	Widely recognized as a potent TACE inhibitor.[1]
TAPI-1	General MMPs	-	-	Known broad- spectrum MMP inhibitor.[1]
(S,S)-TAPI-1	TACE (in cells)	920	-	Inhibition of TACE-dependent sAPP α release in TACE- overexpressing cells.
TAPI-2	TACE (ADAM17)	-	120 ± 30	Broad-spectrum inhibitor.
TAPI-2	ADAM8	-	10,000 ± 1000	
TAPI-2	ADAM10	-	3,000 ± 2000	
TAPI-2	ADAM12	-	>100,000	
TAPI-2	MMP-12	-	12,000	
Batimastat (BB- 94)	MMP-1	3	-	A well-known broad-spectrum MMP inhibitor for comparison.
Batimastat (BB- 94)	MMP-2	4	-	
Batimastat (BB- 94)	MMP-3	20	-	_
Batimastat (BB- 94)	MMP-9	10	-	_



Batimastat (BB- 94)	ADAM17	230	-	
GI254023X	MMP-1	108	131 ± 82	Another broad- spectrum inhibitor for comparison.[2]
GI254023X	ADAM9	280	-	[2]
GI254023X	ADAM10	5.3	16.4 ± 0.6	[2]
GI254023X	ADAM17	541	-	

Experimental Protocols

Protocol 1: Determination of IC50 for Metalloproteinase Inhibition using a Fluorogenic Substrate Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of **(S,S)-TAPI-1** against a specific metalloproteinase, such as ADAM17 or an MMP, using a fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

- Recombinant active metalloproteinase (e.g., human ADAM17)
- Fluorogenic FRET peptide substrate specific for the enzyme
- (S,S)-TAPI-1
- Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
- Dimethyl sulfoxide (DMSO) for inhibitor dilution
- 96-well black microplates
- Fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.



Procedure:

- Preparation of Reagents:
 - Reconstitute the recombinant enzyme in assay buffer to a stock concentration recommended by the supplier. Aliquot and store at -80°C.
 - Reconstitute the FRET substrate in DMSO to a stock concentration (e.g., 1-10 mM).
 - Prepare a stock solution of (S,S)-TAPI-1 in DMSO (e.g., 10 mM).
- Assay Setup:
 - Prepare a serial dilution of (S,S)-TAPI-1 in assay buffer. It is recommended to perform a 10-point, 2-fold serial dilution to cover a wide range of concentrations (e.g., from 100 μM to 0.195 μM). Include a no-inhibitor control (assay buffer with DMSO) and a no-enzyme control (assay buffer only).
 - In a 96-well black microplate, add 25 μL of each inhibitor dilution to triplicate wells.
 - Prepare a working solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.
 - Add 50 μL of the diluted enzyme to each well containing the inhibitor.
 - Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction and Measurement:
 - Prepare a working solution of the FRET substrate in assay buffer. The final concentration should be at or below the Km value for the enzyme.
 - Initiate the enzymatic reaction by adding 25 μL of the substrate solution to each well.
 - Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
 - Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.



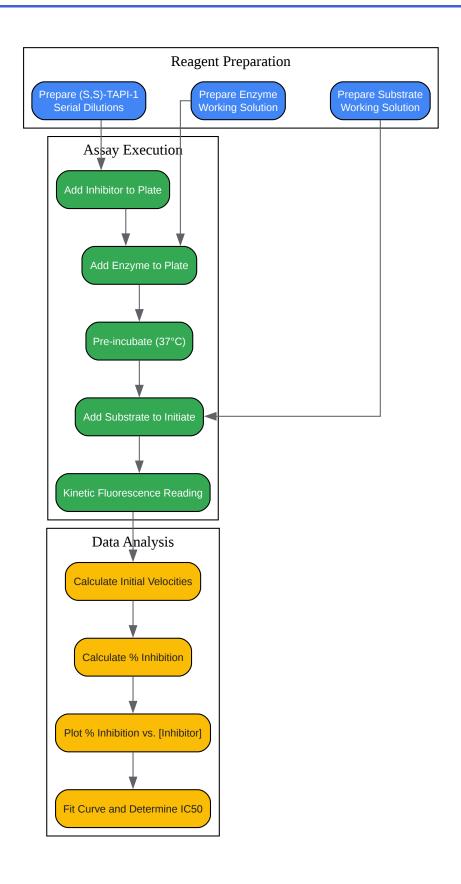
• Data Analysis:

- For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
- Normalize the velocities to the no-inhibitor control (V0) to obtain the percent inhibition for each concentration: % Inhibition = 100 * (1 - (V / V0)).
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for IC50 Determination





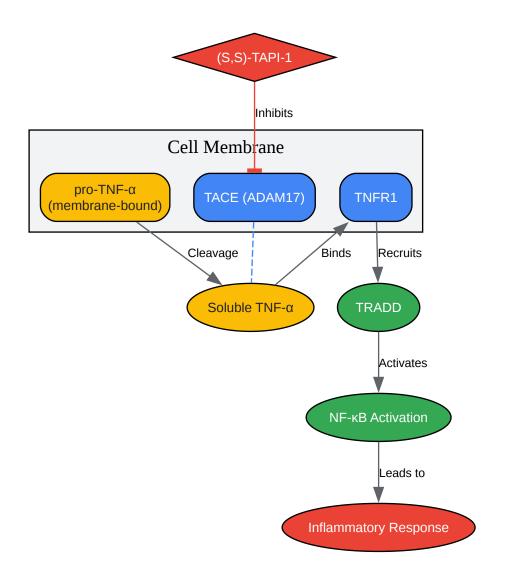
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Caption: Workflow for determining the IC50 of (S,S)-TAPI-1.



Inhibition of TNF-α Signaling Pathway

(S,S)-TAPI-1, by inhibiting TACE (ADAM17), prevents the cleavage of membrane-bound pro-TNF- α into its soluble, active form. This disrupts the subsequent inflammatory signaling cascade.



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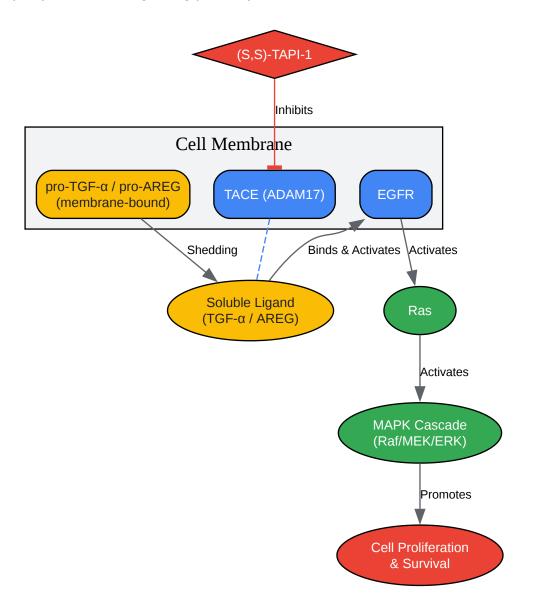
Caption: **(S,S)-TAPI-1** inhibits the TACE-mediated release of soluble TNF- α .

Inhibition of EGFR Ligand Shedding and Signaling

(S,S)-TAPI-1 can also inhibit the TACE-mediated shedding of Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-alpha (TGF- α) and



Amphiregulin (AREG). This prevents the autocrine or paracrine activation of EGFR and downstream pro-proliferative signaling pathways like the Ras/MAPK cascade.



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